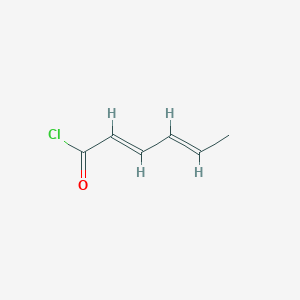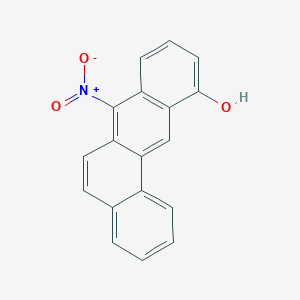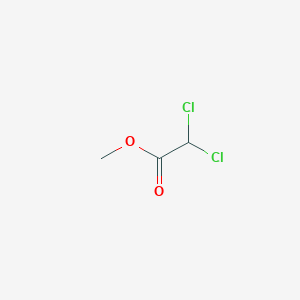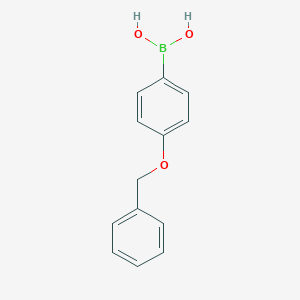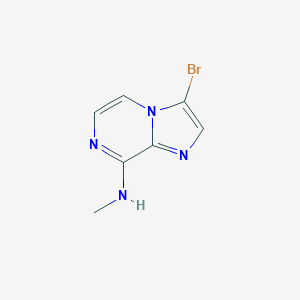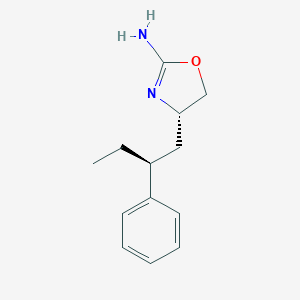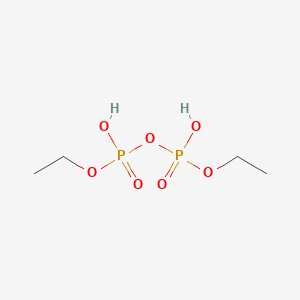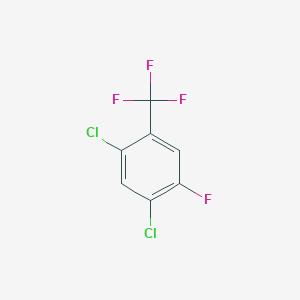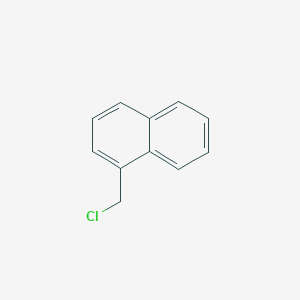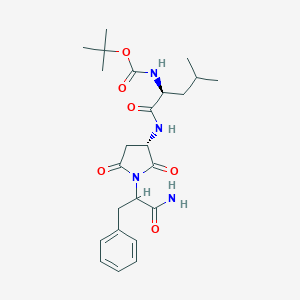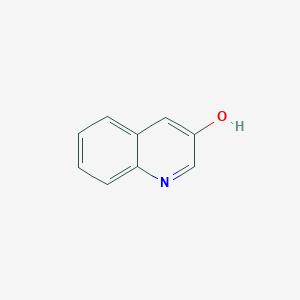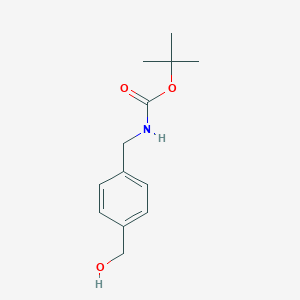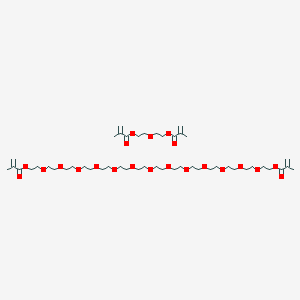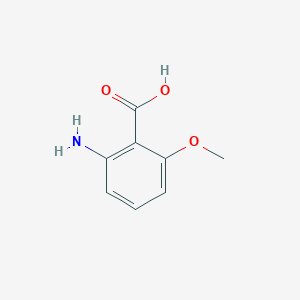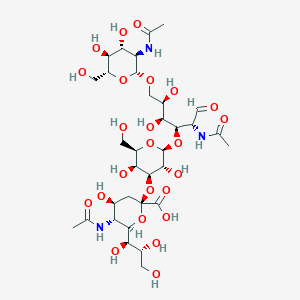
N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose, commonly known as the sialyl Lewis X antigen (sLeX), is a carbohydrate structure found on the surface of cells. It is involved in various biological processes such as cell adhesion, migration, and signaling. The sLeX antigen has been extensively studied due to its relevance in cancer, inflammation, and other diseases.
Mécanisme D'action
The mechanism of action of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is primarily through its interaction with selectins, a family of cell adhesion molecules. Selectins are expressed on the surface of endothelial cells and leukocytes and mediate their interaction during inflammation and immune response. The N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose antigen binds to the selectin receptors, initiating a cascade of signaling events that lead to leukocyte activation and adhesion to endothelial cells. This process is essential for leukocyte recruitment to sites of inflammation and immune response.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose are diverse and depend on the context of its expression. In cancer, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose promotes tumor progression and metastasis by enhancing tumor cell adhesion and migration. In inflammation, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose facilitates leukocyte recruitment to inflamed tissues and promotes the resolution of inflammation. In immunology, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is a marker of regulatory T cells, which play a crucial role in maintaining immune homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose in lab experiments include its well-established role in various biological processes, its availability as a synthetic compound, and its ability to interact with selectin receptors. However, the limitations of using N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose in lab experiments include its complex synthesis method, its sensitivity to enzymatic degradation, and its potential for non-specific binding.
Orientations Futures
The future directions for N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose research include the development of new synthesis methods that are more efficient and cost-effective, the identification of novel biological functions and interactions, and the exploration of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose as a therapeutic target for cancer, inflammation, and immunological disorders. Additionally, the use of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose as a diagnostic marker for cancer and other diseases is an area of active research. Overall, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose remains a fascinating and important area of research with significant implications for human health and disease.
Méthodes De Synthèse
The synthesis of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose involves multiple steps and requires the use of various enzymes and chemical compounds. The process starts with the synthesis of the core structure, N-acetylglucosamine (GlcNAc), and galactose (Gal), which are linked together by a β1-4 bond. This structure is then elongated by the addition of fucose (Fuc) and sialic acid (Neu5Ac) to form the N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose antigen. The enzymatic transfer of Fuc and Neu5Ac is catalyzed by fucosyltransferases and sialyltransferases, respectively. The final product, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose, is a tetrasaccharide with the chemical formula Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc.
Applications De Recherche Scientifique
The N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose antigen has been extensively studied in various fields of research, including cancer, inflammation, and immunology. In cancer, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose has been shown to play a crucial role in tumor progression and metastasis. It promotes tumor cell adhesion to endothelial cells and facilitates the extravasation of cancer cells into surrounding tissues. In inflammation, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is involved in leukocyte trafficking and recruitment to sites of inflammation. It mediates the adhesion of leukocytes to endothelial cells and facilitates their migration into inflamed tissues. In immunology, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is a marker of regulatory T cells, which play a crucial role in maintaining immune homeostasis.
Propriétés
Numéro CAS |
122137-12-6 |
|---|---|
Nom du produit |
N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose |
Formule moléculaire |
C33H55N3O24 |
Poids moléculaire |
877.8 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-1-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C33H55N3O24/c1-10(41)34-13(5-37)27(22(48)16(46)9-55-30-20(36-12(3)43)25(51)23(49)17(7-39)56-30)58-31-26(52)29(24(50)18(8-40)57-31)60-33(32(53)54)4-14(44)19(35-11(2)42)28(59-33)21(47)15(45)6-38/h5,13-31,38-40,44-52H,4,6-9H2,1-3H3,(H,34,41)(H,35,42)(H,36,43)(H,53,54)/t13-,14-,15+,16+,17+,18+,19+,20+,21+,22-,23+,24-,25+,26+,27+,28+,29-,30+,31-,33-/m0/s1 |
Clé InChI |
WRCLLMLSHVQVSB-MFWAWNLTSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@H](C=O)NC(=O)C)[C@H]([C@@H](CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)CO)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(C=O)NC(=O)C)C(C(COC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(C=O)NC(=O)C)C(C(COC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)CO)O)O |
Autres numéros CAS |
122137-12-6 |
Synonymes |
N-acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose NeuAc(alpha2-3)Gal(beta1-3)GlcNAc(beta1-6)GalNAc NGGG-N-Ac |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



